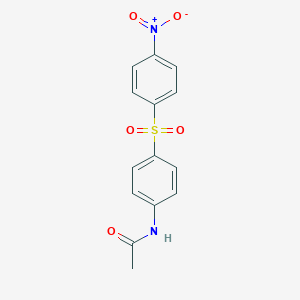

N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide

Overview

Description

N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrophenyl group, a sulfonyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline, followed by acetylation. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: 4-((4-Aminophenyl)sulfonyl)phenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-((4-Nitrophenyl)sulfonyl)aniline and acetic acid.

Scientific Research Applications

N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a drug candidate due to its ability to inhibit certain enzymes and pathways involved in disease processes.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By binding to the active site of DHFR, the compound prevents the enzyme from catalyzing its reaction, thereby exerting its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

N-(4-((4-Aminophenyl)sulfonyl)phenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: Contains a diethylsulfamoyl group instead of a nitrophenyl group.

N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide: Features a piperazinyl group in place of the nitrophenyl group.

Uniqueness

N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside, also known as Methyl Benzyl Phthalimido Glucoside, is a synthetic compound with significant applications in organic chemistry and biochemistry. This article explores its biological activity, particularly its role in glycosylation reactions, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 413.42 g/mol. It is characterized by the presence of a benzyl group and a phthalimido group attached to a glucopyranoside structure. These functional groups enhance its reactivity in various biochemical applications.

Biological Activity

1. Glycosylation Reactions

Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside serves as an effective glycosyl donor or acceptor in synthetic reactions. Its structure allows it to participate in the formation of modified nucleosides, which are crucial for RNA and DNA synthesis. The ability to modify nucleosides can significantly impact their stability and binding affinity, making them valuable in therapeutic development .

2. Enzyme Interactions

The compound exhibits notable interactions with various enzymes, particularly those involved in glycosylation processes. Studies have shown that it can influence the binding affinities of enzymes such as glycosyltransferases, which are essential for carbohydrate metabolism and biosynthesis . The presence of the phthalimido group allows for selective reactivity, enhancing its utility in enzyme-mediated reactions.

3. Therapeutic Potential

Research indicates that derivatives of methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside may possess therapeutic properties. For instance, modified nucleosides synthesized from this compound have shown promise in antiviral therapies due to their enhanced stability against enzymatic degradation . Additionally, its role as a precursor in the synthesis of C-nucleoside analogs highlights its potential in developing new therapeutic agents.

Case Study 1: Synthesis of Modified Nucleosides

In a study focusing on the synthesis of C-nucleoside analogs, methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside was used as a starting material. The researchers successfully demonstrated that modifications at specific positions on the sugar ring could lead to compounds with improved pharmacological profiles. These analogs exhibited increased resistance to nucleases, making them suitable candidates for further development as antiviral agents.

Case Study 2: Enzyme Binding Affinity

Another study investigated the binding affinity of methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside with glycosyltransferases. The results indicated that the compound could effectively inhibit certain glycosyltransferase activities, suggesting its potential as an inhibitor in carbohydrate metabolism . This inhibitory action could be leveraged for therapeutic purposes, particularly in conditions where glycosylation plays a critical role.

Comparative Analysis with Similar Compounds

The following table summarizes key features of methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside | C22H23NO7 | Versatile glycosyl donor; used in modified nucleosides |

| Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-β-D-glucopyranoside | C29H29NO7 | Contains two benzyl groups; enhanced lipophilicity |

| Methyl 6-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside | C22H23NO7 | Focused modification at the 6-position affects enzyme interactions |

Properties

IUPAC Name |

N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S/c1-10(17)15-11-2-6-13(7-3-11)22(20,21)14-8-4-12(5-9-14)16(18)19/h2-9H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZGYZAAOZVGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283165 | |

| Record name | N-[4-(4-Nitrobenzene-1-sulfonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1775-37-7 | |

| Record name | 1775-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[4-(4-Nitrobenzene-1-sulfonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetamido-4'-nitrodiphenyl sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.